

(Chloroethynyl)benzene CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Chloroethynyl)benzene

Cat. No.: B073019

[Get Quote](#)

An In-depth Technical Guide to (Chloroethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Chloroethynyl)benzene (CAS No. 1483-82-5), a halogenated alkyne with applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its potential role in the development of novel therapeutic agents.

Core Properties and Identification

(Chloroethynyl)benzene, with the IUPAC name 2-chloroethynylbenzene, is an organic compound consisting of a phenyl group attached to a chloroethynyl moiety.

Table 1: Chemical and Physical Properties of (Chloroethynyl)benzene

Property	Value	Source
CAS Number	1483-82-5	[1]
Molecular Formula	C ₈ H ₅ Cl	[1]
Molecular Weight	136.58 g/mol	[1]
Boiling Point	170.2°C at 760 mmHg	[1]
Density	1.16 g/cm ³	[1]
Refractive Index	1.575	[1]
Flash Point	70°C	[1]
Vapor Pressure	1.97 mmHg at 25°C	[1]

Table 2: Identification and Nomenclature

Identifier	Value
IUPAC Name	2-chloroethynylbenzene
Synonyms	(Chloroethynyl)benzene, 1-Chloro-2-phenylacetylene, Phenylethynyl chloride
InChI	InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H
SMILES	C1=CC=C(C=C1)C#CCl

Synthesis and Characterization: Experimental Protocols

Synthesis of (Chloroethynyl)benzene via Halogenation of Phenylacetylene

A common and straightforward method for the synthesis of **(Chloroethynyl)benzene** is the selective halogenation of phenylacetylene at its terminal position.[\[2\]](#)

Materials:

- Phenylacetylene
- N-chlorosuccinimide (NCS)
- Deuterated chloroform (CDCl_3) for in-situ monitoring

Procedure:

- In a suitable reaction vessel, dissolve phenylacetylene in deuterated chloroform.
- Add N-chlorosuccinimide to the solution at room temperature.
- The conversion of the starting material can be monitored by ^1H NMR spectroscopy.
- The reaction proceeds to yield **(Chloroethynyl)benzene**. For further purification, the product can be purified via column chromatography on silica with petrol ether and ethyl acetate as eluents.[\[3\]](#)

Characterization of **(Chloroethynyl)benzene**

The identity and purity of the synthesized **(Chloroethynyl)benzene** can be confirmed using standard analytical techniques.

^1H NMR Spectroscopy:

- Solvent: CDCl_3
- Frequency: 250 MHz
- Chemical Shift (δ): 7.24–7.18 ppm (multiplet, 5H)[\[3\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS):

- Molecular Ion Peak (M^+): m/z 136.5[\[3\]](#)

Safety and Handling

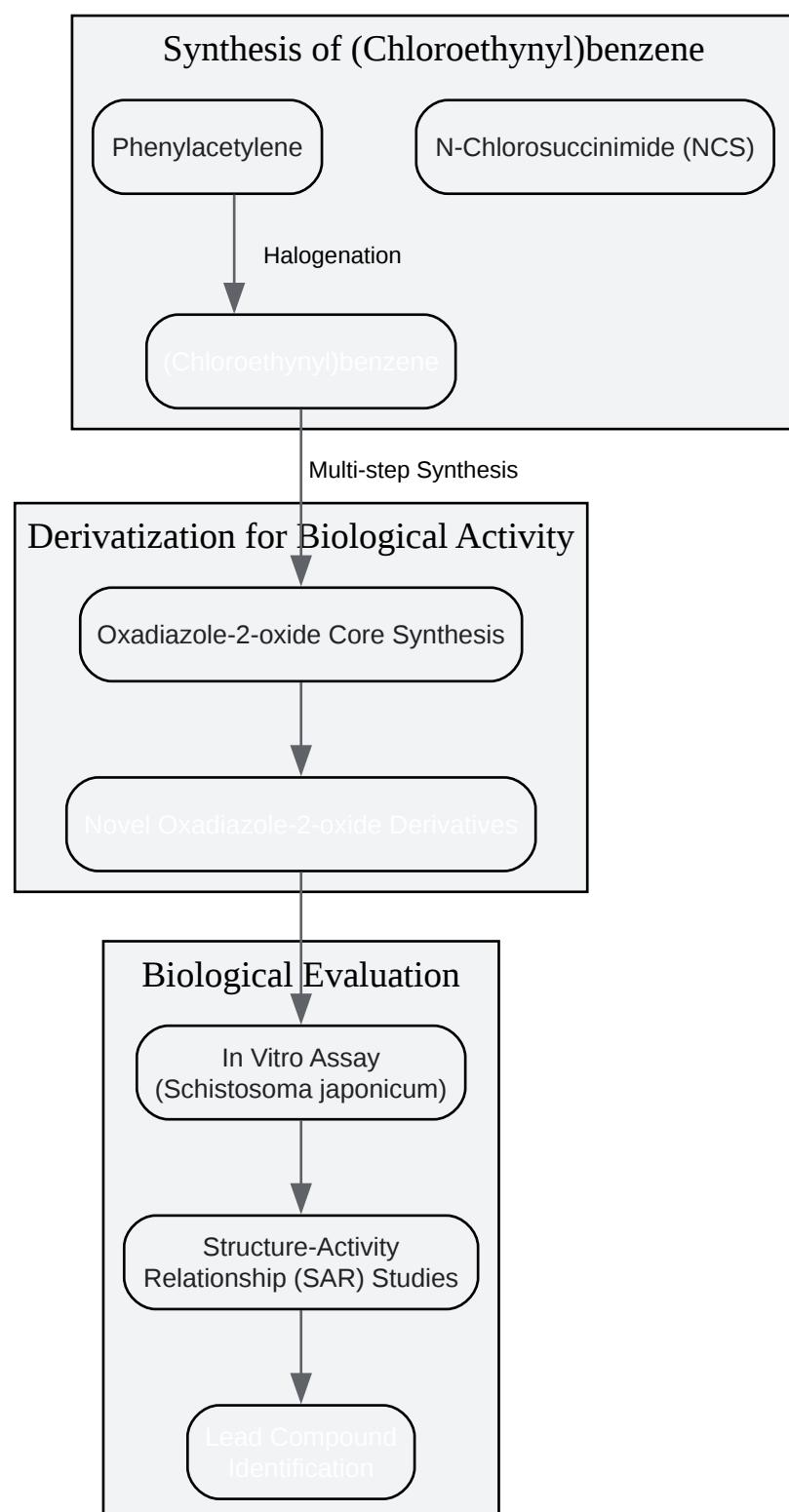
(Chloroethynyl)benzene is classified as an irritant. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard Code	Description
H315	Causes skin irritation
H319	Causes serious eye irritation

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.


Application in Drug Development: A Case Study

(Chloroethynyl)benzene serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. One such application is in the development of novel agents against schistosomiasis, a parasitic disease.

Synthesis of Oxadiazole-2-oxide Derivatives

(Chloroethynyl)benzene has been utilized in the synthesis of a series of oxadiazole-2-oxide derivatives, which have demonstrated significant *in vitro* activity against the adult stage of *Schistosoma japonicum*. The synthesis of these derivatives is a multi-step process where **(Chloroethynyl)benzene** is a key starting material.

The general workflow for the application of **(Chloroethynyl)benzene** in the synthesis of these biologically active compounds is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and biological evaluation of **(Chloroethynyl)benzene** derivatives.

This workflow highlights the journey from the synthesis of **(Chloroethynyl)benzene** to its use as a precursor for novel compounds that undergo biological screening and lead to the identification of potential drug candidates. The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure, originating from the **(Chloroethynyl)benzene** core, impact the biological activity against the parasite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. connectsci.au [connectsci.au]
- To cite this document: BenchChem. [(Chloroethynyl)benzene CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073019#chloroethynyl-benzene-cas-number-and-properties\]](https://www.benchchem.com/product/b073019#chloroethynyl-benzene-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com